molecular formula C9H11ClN2O2 B6291661 1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride CAS No. 2413374-85-1

1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B6291661
CAS No.: 2413374-85-1
M. Wt: 214.65 g/mol
InChI Key: YLQIRJVQWUIGAT-UHFFFAOYSA-N
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Description

1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of acidic catalysts such as acetic acid or hydrochloric acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the carboxylic acid and methyl groups can enhance its interactions with biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

1-methyl-2,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c1-11-5-4-6-2-3-7(9(12)13)10-8(6)11;/h2-3H,4-5H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQIRJVQWUIGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1N=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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